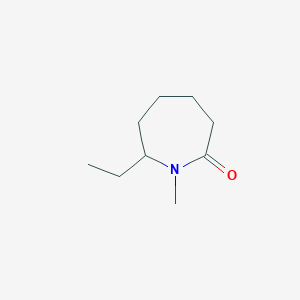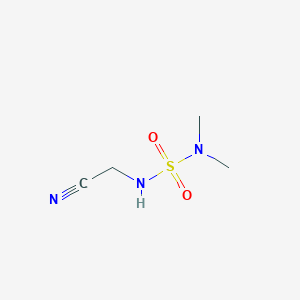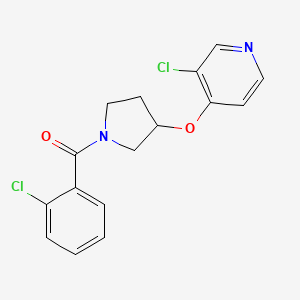![molecular formula C16H21N5O2 B2431692 4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-94-0](/img/structure/B2431692.png)
4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a widely used psychoactive substance that is found in coffee, tea, and other beverages. Caffeine is a central nervous system stimulant that has been shown to improve cognitive function, increase alertness, and reduce fatigue.
Scientific Research Applications
Synthesis and Biological Activity of Purine Derivatives : A study by Nilov et al. (1995) focused on synthesizing derivatives of polymethylenehypoxanthines, precursors to various purines, and evaluating their antiviral and antihypertensive activities. This research contributes to the understanding of purine analogs' potential in pharmacology and virology. Nilov et al., 1995.
Imidazole Derivatives as Precursors to Purine Analogs : Alves et al. (1994) investigated the synthesis of disubstituted 1-benzylimidazoles, important as precursors for purine analogs, highlighting their significance in medicinal chemistry for the development of new therapeutic agents. Alves et al., 1994.
Antimicrobial Activity of Imidazole-Isoindoline Derivatives : Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline and evaluated their biological activities against various bacterial and fungal strains. This research has implications for developing new antimicrobial agents. Sankhe & Chindarkar, 2021.
Glycolurils and Analogues in Science and Technology : Kravchenko et al. (2018) reviewed the synthesis of glycolurils, compounds structurally related to imidazoles, and their applications in fields like pharmacology, supramolecular chemistry, and explosives. Kravchenko et al., 2018.
Vascular Smooth Muscle Cell Proliferation Inhibitors : Ryu et al. (2008) synthesized a series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones and tested their activity in inhibiting the proliferation of vascular smooth muscle cells, which has potential implications in treating cardiovascular diseases. Ryu et al., 2008.
Synthesis and Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives : Zagórska et al. (2009) explored the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their potential as anxiolytic and antidepressant agents, contributing to the search for new psychiatric medications. Zagórska et al., 2009.
Imidazole Derivatives in Hepatoprotective Agents : Ram et al. (2002) detailed the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and evaluated their hepatoprotective activity, indicating their potential in liver disease treatment. Ram et al., 2002.
Cytotoxicity of Imidazoquinoline Derivatives : Suh et al. (2000) synthesized imidazoquinolinedione derivatives and evaluated their cytotoxicity, particularly on colon tumor cells, suggesting their application in cancer research. Suh et al., 2000.
properties
IUPAC Name |
4,7,8-trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-8-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(23)20(9-7-2)14(12)22/h7H,2,6,8-9H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGCMDTSDSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione](/img/structure/B2431609.png)
![8-(Iodomethyl)-7-oxaspiro[3.5]nonane](/img/structure/B2431610.png)



![methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate](/img/structure/B2431618.png)
![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)
![N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2431626.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)
![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)
![4-Amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2431632.png)